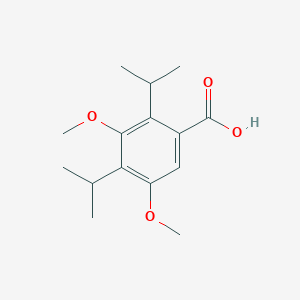
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic Acid
Description
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.30 g/mol This compound is characterized by the presence of two methoxy groups and two isopropyl groups attached to a benzoic acid core
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3,5-dimethoxy-2,4-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-8(2)12-10(15(16)17)7-11(18-5)13(9(3)4)14(12)19-6/h7-9H,1-6H3,(H,16,17) |
InChI Key |
KSBCJAUOKQQTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1C(=O)O)OC)C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: The methoxy and isopropyl groups can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit protein kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): This compound has similar methoxy groups but differs in the presence of a hydroxyl group instead of isopropyl groups.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound has tert-butyl groups instead of isopropyl groups and a hydroxyl group instead of methoxy groups.
Methyl 3,4-dimethoxybenzoate: This compound has methoxy groups but differs in the ester functional group instead of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


